molecular formula C21H21F3N4O3 B1669353 CVT-12012 CAS No. 1018675-35-8

CVT-12012

Cat. No.: B1669353
CAS No.: 1018675-35-8
M. Wt: 434.4 g/mol
InChI Key: HRAQDVZJYIAWOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CVT-12012, also known as 2-Hydroxy-N-(2-(3-methyl-2-oxo-7-(((3-(trifluoromethyl)phenyl)methyl)amino)-1,2-dihydroquinoxalin-1-yl)ethyl)acetamide, is a potent and orally bioavailable inhibitor of stearoyl-coA desaturase (SCD) . SCD is an enzyme that plays a crucial role in fatty acid metabolism by converting saturated fatty acids to Δ9-monounsaturated fatty acids .

Mode of Action

This compound interacts with its target, SCD, by inhibiting its activity. This inhibition prevents the conversion of saturated fatty acids to monounsaturated fatty acids, thereby altering the lipid composition within cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By inhibiting SCD, this compound disrupts the normal process of lipid biosynthesis, specifically the production of monounsaturated fatty acids. This disruption can have significant effects on cellular processes, as these fatty acids play important roles in structural functions in newly synthesized membranes in proliferating cells and are involved in tumorigenic signaling .

Pharmacokinetics

This compound demonstrates good oral bioavailability (78%)The plasma clearance of this compound is high (88 mL/min/kg) with an elimination half-life of approximately 1 hour .

Result of Action

The inhibition of SCD by this compound leads to a decrease in the production of monounsaturated fatty acids. This can have a variety of effects on cells, including changes in membrane fluidity and function, alterations in signal transduction pathways, and potentially the induction of cell death in certain types of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the local availability of nutrients and oxygen concentration can significantly alter the landscape of the tumor microenvironment, affecting the efficacy and stability of this compound . Furthermore, abnormal vascular function, mesenchymal stromal and stem cells, immune-competent cells, and lipid-mediated energy can both modulate hypoxia-restricted drug distribution and its pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT-12012 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

CVT-12012 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQDVZJYIAWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018675-35-8
Record name CVT-12012
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-12012
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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